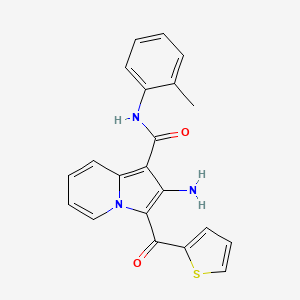
2-amino-N-(2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-amino-N-(2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C21H17N3O2S and its molecular weight is 375.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-amino-N-(2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural framework combining an indolizine core with a thiophene moiety, which may enhance its pharmacological properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Structural Features
The structural composition of this compound includes:
- Indolizine Core : A bicyclic structure that contributes to the compound's stability and reactivity.
- Thiophene Carbonyl Group : This moiety is known to influence biological interactions and enhance solubility.
- Amino and Carboxamide Functionalities : These groups are critical for biological activity, influencing binding interactions with target biomolecules.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Indolizine Core | Bicyclic structure enhancing stability |
| Thiophene Moiety | Influences biological interaction |
| Amino Group | Enhances solubility and reactivity |
| Carboxamide Group | Critical for binding interactions |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related indolizine derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231), pancreatic (SUIT-2), and colorectal (HT-29) cancers.
In vitro assays have shown that these compounds can induce apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest and programmed cell death.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 15 |
| Related Indolizine Derivative | SUIT-2 | 20 |
| Related Indolizine Derivative | HT-29 | 18 |
The proposed mechanism of action for this compound involves:
- Inhibition of Topoisomerase I : Similar compounds have been identified as topoisomerase I inhibitors, which are crucial for DNA replication and transcription.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, promoting apoptosis in cancer cells.
Immunomodulatory Effects
In addition to anticancer properties, the compound also shows potential immunomodulatory effects. Research indicates that thiophene derivatives can inhibit the activation of immune cells, such as T and B lymphocytes, which may be beneficial in treating autoimmune diseases or inflammatory conditions.
Table 3: Immunomodulatory Activity
| Compound | Effect on Immune Cells |
|---|---|
| This compound | Inhibits T cell proliferation |
| Related Thiophene Derivative | Reduces IL-2 production |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of various indolizine derivatives revealed that the compound significantly reduced tumor growth in xenograft models of breast cancer. The treatment led to a marked decrease in tumor volume compared to controls.
Case Study 2: Immunosuppression
In an animal model of autoimmune disease, administration of the compound resulted in decreased inflammation markers and improved clinical outcomes. This suggests its potential application in therapeutic strategies targeting immune-mediated disorders.
Eigenschaften
IUPAC Name |
2-amino-N-(2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-7-2-3-8-14(13)23-21(26)17-15-9-4-5-11-24(15)19(18(17)22)20(25)16-10-6-12-27-16/h2-12H,22H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEKNXOTCUQHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














